((1S,2S)-2-Methylcyclopentyl)boronic acid
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Overview
Description
((1S,2S)-2-Methylcyclopentyl)boronic acid: is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in forming carbon-carbon and carbon-heteroatom bonds, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-Methylcyclopentyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the reaction of cyclopentene with a borane reagent, such as diborane (B2H6), under controlled conditions to form the corresponding boronic ester. This intermediate is then oxidized to yield the boronic acid.
Industrial Production Methods: Industrial production of boronic acids often employs similar hydroboration-oxidation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ((1S,2S)-2-Methylcyclopentyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Reaction with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Various organoboron compounds.
Scientific Research Applications
Chemistry: ((1S,2S)-2-Methylcyclopentyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-boron bonds makes it valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, boronic acids are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site residues, making them useful in studying enzyme mechanisms.
Medicine: Boronic acids, including this compound, are investigated for their potential as therapeutic agents. They have shown promise in the development of proteasome inhibitors for cancer treatment.
Industry: In the industrial sector, boronic acids are used in the production of fine chemicals and pharmaceuticals. Their role in catalysis and material science is also being explored.
Mechanism of Action
Molecular Targets and Pathways: ((1S,2S)-2-Methylcyclopentyl)boronic acid exerts its effects by interacting with specific molecular targets, such as enzymes. The boronic acid moiety can form reversible covalent bonds with nucleophilic residues in the active site of enzymes, inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: ((1S,2S)-2-Methylcyclopentyl)boronic acid is unique due to its chiral cyclopentyl structure, which imparts specific stereochemical properties. This distinguishes it from other boronic acids, such as phenylboronic acid, which lacks chirality. The unique structure of this compound makes it valuable in asymmetric synthesis and chiral catalysis.
Properties
CAS No. |
97276-85-2 |
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Molecular Formula |
C6H13BO2 |
Molecular Weight |
127.98 g/mol |
IUPAC Name |
[(1S,2S)-2-methylcyclopentyl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-5-3-2-4-6(5)7(8)9/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
ORFQQWOMGRGRMQ-WDSKDSINSA-N |
Isomeric SMILES |
B([C@H]1CCC[C@@H]1C)(O)O |
Canonical SMILES |
B(C1CCCC1C)(O)O |
Origin of Product |
United States |
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